Lipophilicity Differential vs. 2-Methoxy Analog
2-Cyclopropoxy-5-methylpyridin-4-amine exhibits a significantly higher computed lipophilicity (XLogP3-AA = 1.4) compared to the direct 2-methoxy analog (XLogP3-AA = 0.8) [1]. This 0.6 log unit increase translates to a ~4-fold higher theoretical partition coefficient, enhancing predicted membrane permeability and central nervous system (CNS) penetration potential, a critical parameter for neurological target programs.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 2-Methoxy-5-methylpyridin-4-amine: XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP3-AA = +0.6 (≈ 4× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.04.14 release |
Why This Matters
This differential is pivotal for CNS drug discovery, where optimal logP values (typically 1–3) are required for blood-brain barrier penetration; the cyclopropoxy analog falls within a more desirable range than the methoxy analog.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for 2-Cyclopropoxy-5-methylpyridin-4-amine (CID 133055278) vs. 2-Methoxy-5-methylpyridin-4-amine (CID 72213525). National Center for Biotechnology Information. View Source
